molecular formula C6H9NO4 B070625 (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid CAS No. 167693-85-8

(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid

Cat. No. B070625
M. Wt: 159.14 g/mol
InChI Key: DIDDEKQOGOEWTH-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid, also known as EACA, is a cyclic amino acid that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. EACA has been shown to have various biochemical and physiological effects, making it a valuable tool in the field of biochemistry and pharmacology.

Mechanism Of Action

(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid inhibits the activity of plasmin by binding to its active site and preventing it from cleaving fibrin, a protein involved in blood clotting. This results in the stabilization of blood clots and the prevention of their breakdown. (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has also been shown to inhibit the activity of other proteases, including trypsin and chymotrypsin.

Biochemical And Physiological Effects

(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has been shown to have various biochemical and physiological effects, including the inhibition of plasmin activity, the stabilization of blood clots, and the prevention of their breakdown. It has also been shown to inhibit the activity of other proteases, including trypsin and chymotrypsin. (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has been used as an antifibrolytic agent in surgery to reduce bleeding and the need for blood transfusions.

Advantages And Limitations For Lab Experiments

(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it readily available for research purposes. Additionally, it has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has some limitations for use in lab experiments. It has low solubility in some solvents, which can limit its use in certain assays. Additionally, it has been shown to have some toxicity in high doses, which can limit its use in certain applications.

Future Directions

There are several future directions for research on (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid. One area of interest is the development of new therapeutic agents based on the structure of (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid. Additionally, there is interest in the use of (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid as a diagnostic tool for the detection of plasmin activity in blood samples. Further studies are needed to elucidate the mechanism of action of (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid and its effects on other proteases. Finally, there is interest in the development of new synthesis methods for (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid that are more efficient and environmentally friendly.

Synthesis Methods

(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid can be synthesized through the reaction of L-serine and ethyl chloroformate in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid. The purity of the product can be improved through recrystallization from ethanol.

Scientific Research Applications

(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has been used in various scientific research applications, including the study of enzyme kinetics, protein structure, and drug design. It has been shown to inhibit the activity of plasmin, a protease that is involved in blood clotting. This makes (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid a potential therapeutic agent for the treatment of thrombosis and other clotting disorders.

properties

CAS RN

167693-85-8

Product Name

(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-2-11-6(10)4-3(7-4)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m0/s1

InChI Key

DIDDEKQOGOEWTH-IMJSIDKUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](N1)C(=O)O

SMILES

CCOC(=O)C1C(N1)C(=O)O

Canonical SMILES

CCOC(=O)C1C(N1)C(=O)O

synonyms

2,3-Aziridinedicarboxylicacid,monoethylester,(2S,3S)-(9CI)

Origin of Product

United States

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